N-benzyl-1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine
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Overview
Description
N-benzyl-1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine is a complex organic compound belonging to the class of amines and quinolizines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine typically involves the following steps:
Formation of the Quinolizidine Ring: : The synthesis begins with the formation of the octahydroquinolizine ring system. This can be achieved via a series of cyclization reactions involving suitable precursors such as amino acids or other cyclic intermediates.
N-Benzylation: : Once the quinolizidine ring is formed, the nitrogen atom is benzylated using benzyl chloride or benzyl bromide in the presence of a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reduction of Imine: : If an imine intermediate is formed during the synthesis, it may need to be reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
On an industrial scale, the production of this compound requires efficient and scalable methods. This involves optimization of the synthetic steps mentioned above, employing continuous flow reactors, and ensuring high purity and yield through meticulous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically at the nitrogen or aromatic ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : It can be reduced using agents like sodium borohydride or hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: : Both the nitrogen atom and the benzyl group can participate in substitution reactions, where reagents like halogens (e.g., bromine, chlorine) are used under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : KMnO₄ in alkaline medium; CrO₃ in acidic conditions.
Reduction: : NaBH₄ in ethanol or methanol; H₂ with Pd/C catalyst.
Substitution: : Benzyl halides in the presence of bases like K₂CO₃ or NaH.
Major Products Formed
The major products of these reactions are typically derivatives of the original compound, where functional groups on the benzyl or quinolizidine ring are modified. For example, oxidation may introduce hydroxyl or ketone groups, while reduction often leads to simpler amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the design of new compounds with potential pharmaceutical applications.
Biology
The compound is studied for its interactions with biological molecules, such as enzymes and receptors, providing insights into its potential as a pharmacological agent.
Medicine
In medicine, this compound and its derivatives are researched for their therapeutic potential. They may exhibit biological activities such as anti-inflammatory, analgesic, or neuroprotective effects, making them candidates for drug development.
Industry
In industry, this compound is explored for its potential use in manufacturing processes, particularly in the production of fine chemicals and as a precursor for various synthetic materials.
Mechanism of Action
The mechanism of action of N-benzyl-1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine involves its interaction with specific molecular targets within cells. This compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes, leading to alterations in cellular pathways that result in the observed biological effects. The precise mechanism depends on the specific structure and substituents present on the compound, influencing its binding affinity and selectivity for different molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-benzylquinolizidine: : Shares the quinolizidine core but lacks specific substituents found in N-benzyl-1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine.
N-benzylpiperidine: : Contains a piperidine ring instead of a quinolizidine ring.
1-benzyl-2,3,4,5-tetrahydro-1H-3-benzazepine: : Another benzylated nitrogen heterocycle but with a different ring structure.
Uniqueness
This compound stands out due to its specific configuration and the presence of both benzyl and quinolizidine moieties. This unique combination imparts distinct chemical and biological properties, making it a versatile compound in scientific research and industrial applications.
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Properties
IUPAC Name |
1-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]-N-benzylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-2-7-15(8-3-1)13-18-14-16-9-6-12-19-11-5-4-10-17(16)19/h1-3,7-8,16-18H,4-6,9-14H2/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIRDIWHEQVFMV-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CNCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CNCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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